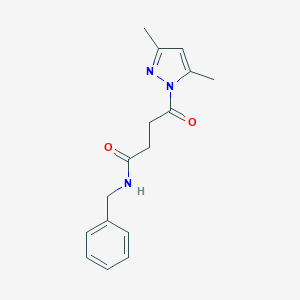

![molecular formula C29H26N2O2 B464700 2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide CAS No. 224033-16-3](/img/structure/B464700.png)

2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide” is a chemical compound with the molecular formula C29H26N2O2 . It is functionally related to a phenylacetic acid .

Molecular Structure Analysis

The molecular structure of “2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide” can be analyzed using various spectroscopic techniques such as NMR and IR . The exact structure would need to be confirmed through these or other analytical methods.Aplicaciones Científicas De Investigación

Synthetic Chemistry and Catalysis

Phenylacetamides like 2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide are pivotal in synthetic chemistry due to their presence in drug molecules and natural products. A notable study by Yun Wang et al. (2020) presented a nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides, yielding α-substituted phenylacetamide. This method is synthetically advantageous for producing steric hinderance, which is challenging via palladium-catalyzed aminocarbonylation, showing wide functional group tolerance under mild conditions (Wang et al., 2020).

Antitumor Activity

The antitumor activity of phenylacetamide derivatives was investigated, revealing significant findings. L. Yurttaş et al. (2015) synthesized and evaluated the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing considerable anticancer activity against some cancer cell lines. This research underscores the potential therapeutic applications of phenylacetamide derivatives in oncology (Yurttaş et al., 2015).

Anticonvulsant Properties

The study of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides by A. Camerman et al. (2005) delved into the structural basis for the anticonvulsant activities of these compounds. By comparing stereochemical properties with phenytoin, the research identified specific molecular features responsible for the anticonvulsant activities, suggesting a promising avenue for developing new anticonvulsant drugs (Camerman et al., 2005).

Metabolic Profiling in Drug Metabolism

Metabolic phenotyping offers insights into the metabolism and hepatotoxicity of drugs like acetaminophen, closely related to phenylacetamides. M. Coen's work on applying multi-platform metabolic profiling to study acetaminophen metabolism in both in vivo models and humans sheds light on the mechanism of drug-induced hepatotoxicity and identifies potential biomarkers for improved disease stratification (Coen, 2015).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds such as fentanyl have several sites for metabolic transformation

Mode of Action

The compound’s structure suggests that it may interact with its targets via resonance-stabilized carbocations, a common mechanism in organic chemistry .

Biochemical Pathways

Benzylic halides, which are structurally similar to this compound, typically react via sn1 or sn2 pathways . These pathways involve the formation of a carbocation intermediate, which can then react with a nucleophile.

Result of Action

The removal of a benzylic hydrogen, a possible reaction for this compound, results in a smaller energy gain and thus requires less energy .

Action Environment

The compound’s solubility properties suggest that its action may be influenced by the polarity of its environment .

Propiedades

IUPAC Name |

2-phenyl-N-[4-[[4-[(2-phenylacetyl)amino]phenyl]methyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O2/c32-28(20-22-7-3-1-4-8-22)30-26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)31-29(33)21-23-9-5-2-6-10-23/h1-18H,19-21H2,(H,30,32)(H,31,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOQBKNPCWCOEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B464643.png)

![(E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B464655.png)

![3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid](/img/structure/B464697.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide](/img/structure/B464698.png)

![2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B464702.png)

![2-{[(3,4-Dimethylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B464714.png)

![{4-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B464716.png)

![Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B464717.png)

![5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464726.png)

![5-[3-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464728.png)

![5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464729.png)

![2-Methoxy-4-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl acetate](/img/structure/B464730.png)